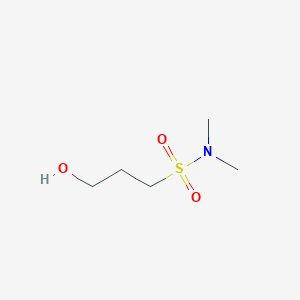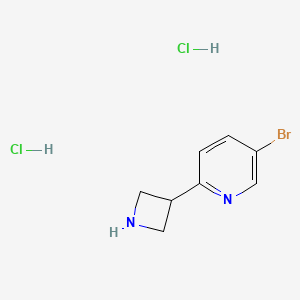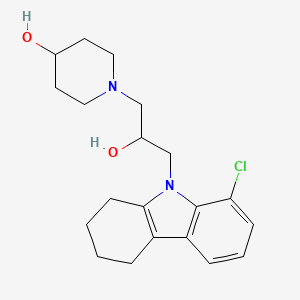
1-(3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, stereoselective processes, and the formation of specific geometric configurations. For instance, the synthesis of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles involved resolving threo isomers via diastereomeric carbamates and obtaining erythro isomers through oxidation and reduction sequences from optically active precursors . Similarly, chloro-diorganotin(IV) complexes were synthesized by reacting diorganotin dichloride with 4-methyl-1-piperidine carbodithioic acid in anhydrous toluene . These methods may provide a foundation for the synthesis of the compound , which likely requires careful control of stereochemistry and the use of specific reagents and catalysts.
Molecular Structure Analysis
The molecular structure of a compound significantly influences its pharmacological profile. For example, the paper discussing the synthesis of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles found that the pharmacological activities of optical isomers varied, with (+) isomers being more potent than their corresponding (-) isomers . The X-ray crystal structures of chloro-diorganotin(IV) complexes revealed a trigonal bipyramid geometry . These findings suggest that the three-dimensional arrangement of atoms within a molecule can affect its biological interactions and efficacy.
Chemical Reactions Analysis
The reactivity of a compound with other chemicals is crucial for understanding its behavior in biological systems. The papers provided do not directly discuss the chemical reactions of the compound , but they do mention the antimicrobial activity of synthesized complexes and the receptor profile of cannabinoid antagonists . These studies imply that the compound "1-(3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)piperidin-4-ol" may also interact with biological receptors and could possess antimicrobial properties, which would be determined by its specific chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are essential for its application in a biological context. While the papers do not provide direct information on the physical and chemical properties of the compound , they do offer insights into related compounds. For example, the antimicrobial activity of chloro-diorganotin(IV) complexes suggests that these compounds are stable enough to interact with and inhibit microbial growth . The binding affinities of 4-(piperidin-4-yl)-1-hydroxypyrazole analogues at GABAA receptors indicate that these compounds can cross biological membranes and engage with receptor sites . These properties are likely relevant to the compound "1-(3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)piperidin-4-ol" and would need to be experimentally determined.
Applications De Recherche Scientifique
Pharmacological Properties and Therapeutic Applications
Compounds with complex structures similar to the one often undergo extensive pharmacological evaluation to determine their therapeutic potential. For example, novel orexin receptor antagonists have been studied for their role in treating insomnia, highlighting the importance of understanding the pharmacokinetics and metabolic pathways of such compounds in humans (Renzulli et al., 2011). Similarly, the metabolic fate of other pharmacologically active compounds, such as irinotecan, has been correlated with its therapeutic effects and side effects, emphasizing the relevance of metabolic studies (Gupta et al., 1994).
Metabolism and Excretion
Understanding the metabolic pathways and excretion of chemical compounds is crucial for their development into therapeutic agents. The metabolism of compounds like L-735,524, a potent HIV-1 protease inhibitor, has been extensively studied to determine the primary pathways of metabolism and elimination, providing a basis for optimizing dosing strategies and minimizing side effects (Balani et al., 1995). This type of research is pivotal for compounds with complex structures, as it helps in understanding their pharmacokinetics and optimizing their therapeutic efficacy.
Propriétés
IUPAC Name |
1-[3-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-2-hydroxypropyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2/c21-18-6-3-5-17-16-4-1-2-7-19(16)23(20(17)18)13-15(25)12-22-10-8-14(24)9-11-22/h3,5-6,14-15,24-25H,1-2,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCKJXYIKVYSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(CN4CCC(CC4)O)O)C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2521707.png)
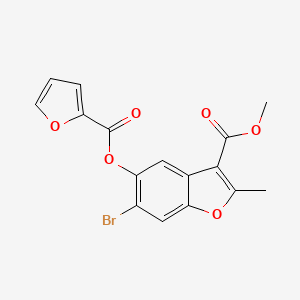
![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2521710.png)
![4-(diethylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2521711.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2521716.png)
![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2521717.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2521719.png)
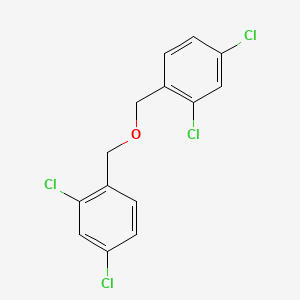
![2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2521723.png)
![Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B2521724.png)
![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2521727.png)
